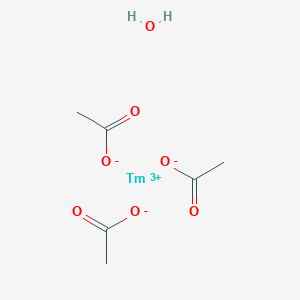

cerium (III) acetate monohydrate

概要

説明

Cerium (III) acetate hydrate is a white powder that is soluble in water . It is used in thin film buffer layers suitable for high κ dielectrics by the sol-gel route and as a catalyst for auto-oxidation of cresols .

Molecular Structure Analysis

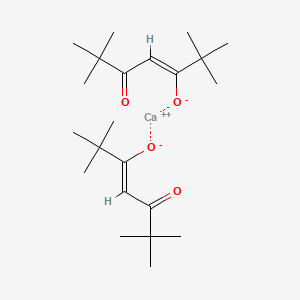

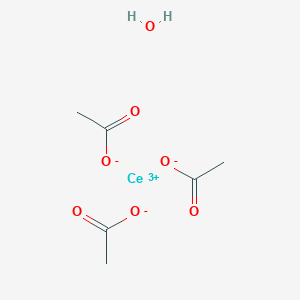

Cerium (III) acetate hydrate has the chemical formula of Ce (CH3COO)3 . Its 1.5 hydrate loses water at 133°C to obtain an amorphous anhydrous form, and the amorphous phase changes to crystal at 212°C, and phase changes again at 286°C .Chemical Reactions Analysis

The thermal decomposition of cerium (III) acetate hydrate in helium was studied by the simultaneous measurement of TG-DTA and EGA by mass spectrometry (TG-DTA-MS) as well as that of X-ray diffractometry: DSC (XRD-DSC) . Cerium (III) anhydrous acetate decomposed in the temperature range of 300–700 °C to cerium (IV) oxide via four decomposition steps; the chemical compositions of the three decomposition intermediate products were presumed to be Ce2O(CH3CO2)4, Ce2O2(CH3CO2)2 and Ce2O2CO3 .科学的研究の応用

Application in Catalysts

Cerium (III) acetate hydrate is known to be used as a catalyst . Specifically, it can catalyze the liquid-phase auto-oxidation of cresols .

Application in Nanoparticle Synthesis

Cerium (III) acetate hydrate may be used as the starting material for the synthesis of CeO2 nanoparticles . The exact method of synthesis and the parameters used might vary depending on the specific requirements of the experiment.

Application in Glass Manufacturing

Cerium (III) acetate is used in glass manufacturing . It’s likely used in the process of making the glass more resistant to damage and improving its optical properties.

Application in Glass Polishing

In addition to manufacturing, cerium (III) acetate is also used in glass polishing . It’s likely used as a polishing agent to give the glass a smooth and shiny finish.

Application in Thin Film Buffer Layers

Cerium (III) acetate hydrate is used in thin film buffer layers suitable for high κ dielectrics by sol-gel route . This application is particularly relevant in the field of electronics and materials science.

Application in Speciality Chemicals

Cerium (III) acetate is used in the production of speciality chemicals . While the specific chemicals and processes might vary, this highlights the compound’s versatility in chemical synthesis.

Application in Auto-Oxidation of Cresols

Cerium (III) acetate hydrate, with bromide ion, catalyzes the liquid-phase auto-oxidation of cresols . This application is particularly relevant in the field of organic chemistry.

Application in Thermal Decomposition Studies

Cerium (III) acetate hydrate is used in thermal decomposition studies . Its 1.5 hydrate loses water at 133°C to obtain an amorphous anhydrous form, and the amorphous phase changes to crystal at 212°C, and phase changes again at 286°C .

Safety And Hazards

将来の方向性

Cerium (III) acetate hydrate may be used as the starting material for the synthesis of CeO2 nanoparticles . It has received significant attention due to its biocompatibility, good conductivity, and the ability to transfer oxygen . Nanoceria has been widely used to develop electrochemical sensors and biosensors as it could increase response time, sensitivity, and stability of the sensor .

特性

IUPAC Name |

cerium(3+);triacetate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Ce.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERUOEZHIAYQQL-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Ce+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11CeO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cerium (III) acetate monohydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。